(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid is a synthetic organic compound with a molecular formula of C14H25NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Hex-5-enoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the hex-5-enoic acid backbone. This may involve alkylation, reduction, and oxidation steps.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Uniqueness
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid is unique due to its specific structural configuration and the presence of the hex-5-enoic acid backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7(12)8(9(13)14)10(15)16-11(2,3)4/h5,7-8H,1,6,12H2,2-4H3,(H,13,14)/t7?,8-/m0/s1 |
InChI Key |
OUFPJRSTOSBWGO-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(CC=C)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC=C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.